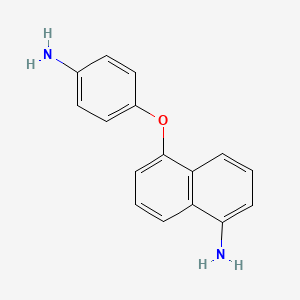

5-(4-Aminophenoxy)naphthalen-1-amine

Description

Properties

CAS No. |

807627-92-5 |

|---|---|

Molecular Formula |

C16H14N2O |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

5-(4-aminophenoxy)naphthalen-1-amine |

InChI |

InChI=1S/C16H14N2O/c17-11-7-9-12(10-8-11)19-16-6-2-3-13-14(16)4-1-5-15(13)18/h1-10H,17-18H2 |

InChI Key |

ZCCLPFFUZXAQOX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC=C2OC3=CC=C(C=C3)N)C(=C1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural motifs with 5-(4-Aminophenoxy)naphthalen-1-amine, differing in substituents, functional groups, or backbone modifications:

5-(Benzylamino)-2-(naphthalen-1-yl)oxazole-4-carbonitrile (Compound 28)

- Structure: Oxazole ring fused with naphthalene and benzylamino groups.

- Properties : Demonstrated selective inhibitory activity against 12/15-lipoxygenase enzymes, validated by HRMS and ¹H NMR (δ 7.85–8.50 ppm, J = 8.5 Hz) .

- Applications: Potential therapeutic agent for inflammatory diseases.

4-Methoxynaphthalen-1-amine

- Structure : Methoxy group at the 4-position of naphthalene.

- Properties: Reduced electron density compared to aminophenoxy derivatives, leading to weaker protein-binding interactions. Used as a precursor in dye synthesis .

(Z)-N-(2-Chlorobenzylidene)naphthalen-1-amine (CBN)

- Structure : Schiff base with a chlorobenzylidene group.

- Properties : Exhibits corrosion inhibition and antimicrobial activity due to the imine bond, which facilitates metal coordination .

5-(4H-Dithieno[3,2-b:2',3'-d]pyrrol-4-yl)naphthalen-1-amine

Physicochemical and Functional Comparisons

Table 1: Key Properties of this compound and Analogues

Key Findings :

- Protein Interaction: 5-(Alkoxy)naphthalen-1-amine derivatives exhibit strong binding to bovine serum albumin (BSA) via hydrophobic and hydrogen-bonding interactions, with binding constants (Ka) increasing with alkyl chain length (C4 > C8 > C12) .

- Thermal Stability: Polyimides derived from this compound surpass analogues in thermal resilience (e.g., 336°C glass transition vs. 307°C for symmetrical diamines) due to asymmetrical backbone rigidity .

- Electronic Properties: Thiophene-containing analogues (e.g., 5-(4H-dithieno...) show redshifted absorbance spectra, indicating superior charge-transfer capabilities compared to non-conjugated derivatives .

Q & A

Q. Q1. What are the common synthetic routes for preparing 5-(4-aminophenoxy)naphthalen-1-amine, and what reaction conditions optimize yield?

Methodological Answer: The monomer this compound is synthesized via a nucleophilic substitution reaction between 5-amino-1-naphthol and 4-nitrofluorobenzene, followed by reduction using tin (Sn) and HCl. The nitro group in the intermediate is reduced to an amine under acidic conditions, yielding the final diamine. Optimal conditions include:

Q. Q2. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- FT-IR spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3300–3400 cm⁻¹ for primary amines, C-O-C stretches at ~1250 cm⁻¹ for ether linkages).

- ¹H-NMR spectroscopy : Resolves aromatic proton environments (e.g., naphthalene protons at δ 6.5–8.5 ppm) and confirms substitution patterns.

- Elemental analysis : Validates purity and stoichiometry .

Advanced Research Questions

Q. Q3. How does this compound perform as a monomer in high-performance polyimides, and what properties distinguish these materials?

Methodological Answer: When polymerized with aromatic dianhydrides, this diamine forms amorphous polyimides with:

- Thermal stability : 10% weight loss occurs at 385–463°C (TGA data).

- Solubility : Enhanced in polar aprotic solvents (e.g., NMP, DMF) due to ether linkages.

- Glass transition temperatures (Tg) : Ranges from 210–287°C, influenced by dianhydride rigidity. Applications include flexible electronics and high-temperature coatings .

Q. Q4. What experimental strategies resolve contradictions in reported solubility or reactivity data for naphthalen-1-amine derivatives?

Methodological Answer:

- Solvent screening : Test solubility in solvents with varying polarity (e.g., DMSO vs. chloroform) to identify discrepancies.

- pH-dependent studies : Protonation/deprotonation of amine groups alters solubility (e.g., acidic media enhances solubility via ammonium ion formation).

- Computational modeling : Predict solubility parameters using tools like COSMO-RS to reconcile empirical data .

Q. Q5. How does this compound interact with serum albumin, and what methodologies quantify these interactions?

Methodological Answer:

- Fluorescence quenching assays : Monitor tryptophan residue quenching in bovine serum albumin (BSA) to determine binding constants (e.g., Stern-Volmer analysis).

- Circular dichroism (CD) : Detect conformational changes in BSA upon ligand binding.

- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of interaction. Similar naphthalen-1-amine derivatives show moderate binding affinity to BSA .

Q. Q6. What computational methods are used to predict the electronic properties or reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict redox behavior.

- Molecular docking : Simulates interactions with biological targets (e.g., enzymes, DNA).

- Molecular dynamics (MD) : Models polymer chain dynamics in polyimides. These methods guide functionalization strategies for tailored applications .

Q. Q7. How can synthetic byproducts or impurities in this compound be characterized and minimized?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.